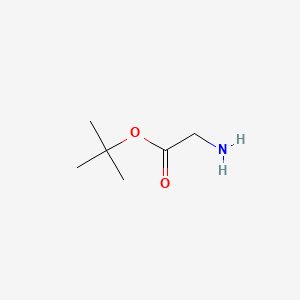
Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate
Overview
Description
Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is a colorless to yellowish liquid that is soluble in common organic solvents such as ethanol, dimethylformamide, and acetylacetone, but insoluble in water . This compound is known for its specific stereo configuration, having one chiral carbon and existing as an isomer of the ®-configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate typically involves the esterification of 2-(4-hydroxyphenoxy)propionic acid with ethanol . The process includes adding 261.5 parts of 2-(4-hydroxyphenoxy)propionic acid and 3.4 parts of toluene into a reaction kettle, followed by the gradual addition of 86 parts of ethanol . The reaction is maintained at a constant pressure and a temperature of 70°C. After the reaction reaches its endpoint, the mixture is distilled to separate moisture produced by the esterification reaction . The product is then purified through crystallization and drying .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be simple to operate, cost-effective, and environmentally friendly, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Ethyl 2-(4-hydroxyphenoxy)propanoate
- Cyhalofop-butyl
- Diclofop-methyl
Comparison: Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate is unique due to its specific stereo configuration and its application as a chiral catalyst . Compared to similar compounds like Cyhalofop-butyl and Diclofop-methyl, it offers distinct advantages in terms of its use in asymmetric synthesis and its potential for industrial-scale production .
Properties
IUPAC Name |
ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8,13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPAUSRXYPLNAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30962708 | |
| Record name | Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42806-90-6 | |
| Record name | NSC 171661 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042806906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30962708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMV7N7KV4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1329910.png)








